Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from the Des-Methoxy Analog (CAS 5805-59-4)
The target compound (C₁₅H₁₅N₃O, MW 253.30) possesses one additional hydrogen-bond acceptor (HBA = 3) compared to the des-methoxy analog N-(1H-benzimidazol-2-ylmethyl)aniline (CAS 5805-59-4; C₁₄H₁₃N₃, MW 223.27; HBA = 2), attributable to the 5-methoxy oxygen atom . This additional HBA site introduces a polarity gradient and altered solvation free energy that cannot be replicated by the unsubstituted parent scaffold [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and molecular weight |
|---|---|
| Target Compound Data | HBA = 3; MW = 253.30 g/mol; Molecular formula = C₁₅H₁₅N₃O |
| Comparator Or Baseline | N-(1H-benzimidazol-2-ylmethyl)aniline (CAS 5805-59-4): HBA = 2; MW = 223.27 g/mol; Molecular formula = C₁₄H₁₃N₃ |
| Quantified Difference | ΔHBA = +1; ΔMW = +30.03 g/mol (13.4% increase); added methoxy oxygen contributes one HBA site |
| Conditions | In silico structural analysis based on canonical SMILES: Target = COc1ccc2nc(CNc3ccccc3)[nH]c2c1; Comparator = C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 |
Why This Matters
An additional HBA site alters hydrogen-bonding capacity with biological targets and affects aqueous solubility and logP, making the des-methoxy analog a non-interchangeable substitute in assays sensitive to ligand polarity or solvation.
- [1] Galal, S.A.; Khattab, M.; Andreadaki, F.; Chrysina, E.D.; Praly, J.-P.; Ragab, F.A.F.; El Diwani, H.I. Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. Bioorg. Med. Chem. 2016, 24, 5423–5430. Class-level evidence that substituent-dependent polarity changes modulate enzyme inhibitory potency. View Source
